4-Benzyloxy-3,5-dimethylbenzoic acid 4-Benzyloxy-3,5-dimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 97888-80-7
VCID: VC2001616
InChI: InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
SMILES: CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol

4-Benzyloxy-3,5-dimethylbenzoic acid

CAS No.: 97888-80-7

Cat. No.: VC2001616

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-3,5-dimethylbenzoic acid - 97888-80-7

Specification

CAS No. 97888-80-7
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
IUPAC Name 3,5-dimethyl-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Standard InChI Key JABUPJCJZZNUFK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O
Canonical SMILES CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O

Introduction

Identifier TypeValue
CAS Number97888-80-7
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.3 g/mol
EINECS925-930-2
InChIInChI=1/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)/p-1
MDL NumberMFCD00272572
BRN5045861

The compound is known by several synonyms including:

  • 4-(Benzyloxy)-3,5-dimethylbenzoic acid

  • 3,5-Dimethyl-4-phenylmethoxybenzoic acid

  • Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy)-

Physical and Chemical Properties

4-Benzyloxy-3,5-dimethylbenzoic acid possesses well-characterized physical and chemical properties that influence its behavior in various environments and reactions.

Physical Properties

The following table summarizes the key physical properties of 4-Benzyloxy-3,5-dimethylbenzoic acid:

PropertyValueSource
Physical StateSolid crystalline
AppearanceCream to pale yellow crystalline powder
Melting Point159-162°C (some sources list 157-160°C)
Boiling Point359.54°C (rough estimate) or 408.6°C at 760 mmHg
Density1.1320 g/cm³ (rough estimate) or 1.169 g/cm³
Flash Point150.3°C
Vapor Pressure2.08 × 10⁻⁷ mmHg at 25°C
Refractive Index1.5590 (estimate)
pKa4.60 ± 0.10 (Predicted)
LogP3.58060

Chemical Properties

The chemical reactivity of 4-Benzyloxy-3,5-dimethylbenzoic acid is largely determined by its functional groups:

  • The carboxylic acid group (-COOH) at the 1-position behaves as a weak acid with a predicted pKa of 4.60 ± 0.10 . This functional group can participate in typical carboxylic acid reactions, including esterification, salt formation, and reduction.

  • The benzyloxy group at the 4-position introduces a lipophilic character and can undergo cleavage under certain conditions, particularly hydrogenolysis, making it a potentially useful protecting group in organic synthesis .

  • The two methyl groups at positions 3 and 5 contribute to the steric environment around the aromatic ring and increase the compound's hydrophobicity .

Synthesis and Production Methods

Several synthetic routes exist for the preparation of 4-Benzyloxy-3,5-dimethylbenzoic acid, with the most common approaches based on modification of 3,5-dimethylbenzoic acid derivatives.

Synthesis Routes

The primary methods for synthesizing 4-Benzyloxy-3,5-dimethylbenzoic acid include:

  • Benzylation of 3,5-dimethylbenzoic acid: This approach involves the introduction of a benzyloxy group to 3,5-dimethylbenzoic acid through an etherification reaction, typically using benzyl halides under basic conditions .

  • Grignard reaction of 3,5-dimethylbenzaldehyde: This method involves the formation of a Grignard reagent followed by reaction with an appropriate electrophile to introduce the necessary functional groups .

  • Oxidation of corresponding aldehydes or alcohols: Oxidation of 4-benzyloxy-3,5-dimethylbenzaldehyde or the corresponding benzyl alcohol can yield the target benzoic acid derivative .

ClassificationDetails
GHS Signal WordWarning
Hazard SymbolsXn - Harmful
Risk CodesR36/37/38 - Irritating to eyes, respiratory system and skin; R22 - Harmful if swallowed
Hazard StatementsH302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation
SpecificationValue
Purity≥98% (some suppliers offer 96%)
Available Quantities1g, 5g, and bulk quantities
Price (April 2025)Approximately $55.65 for 1g
PackagingVarious laboratory-grade containers
FormCrystals or crystalline powder
ColorCream to pale yellow

Stock Solution Preparation

For laboratory use, stock solutions can be prepared according to the following table:

Prepare stock solution1 mg5 mg10 mg
1 mM4.3655 mL21.8274 mL43.6548 mL
5 mM0.8731 mL4.3655 mL8.731 mL
10 mM0.4365 mL2.1827 mL4.3655 mL

This information can assist researchers in preparing appropriate dilutions for experimental work .

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